molecular formula C18H17ClN4O5S B11433009 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-nitro-N-(propan-2-yl)benzenesulfonamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-nitro-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B11433009
M. Wt: 436.9 g/mol
InChI Key: ITVUZZCTNQXFNV-UHFFFAOYSA-N
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Description

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 4-Chlorophenyl Group: This step often involves a nucleophilic substitution reaction.

    Introduction of the Nitro Group: Nitration reactions using nitric acid and sulfuric acid are commonly employed.

    Sulfonamide Formation: This involves the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
  • **N-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Uniqueness

The presence of the 4-chlorophenyl group and the specific arrangement of functional groups in N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE imparts unique chemical and biological properties, distinguishing it from similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C18H17ClN4O5S

Molecular Weight

436.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-nitro-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H17ClN4O5S/c1-12(2)22(29(26,27)16-6-4-3-5-15(16)23(24)25)11-17-20-18(21-28-17)13-7-9-14(19)10-8-13/h3-10,12H,11H2,1-2H3

InChI Key

ITVUZZCTNQXFNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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